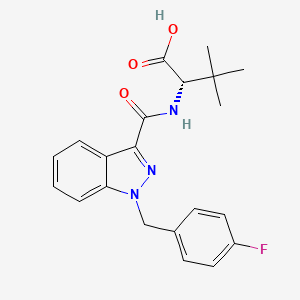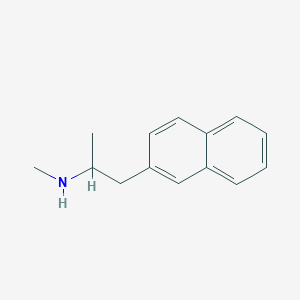
Methamnetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methamnetamine (hydrochloride) is a synthetic compound known for its stimulant properties. It is a triple monoamine releasing agent and an N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane. This compound (hydrochloride) is primarily used in scientific research and has been sold online as a designer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methamnetamine (hydrochloride) can be synthesized through various methods. One common method involves the reductive amination of an intermediate formed between benzyl methyl ketone (BMK) and methylamine. This process typically uses catalysts such as mercury aluminum amalgam or lithium aluminum hydride . Another method involves the reduction of (S)-pseudoephedrine using iodine and red phosphorus .
Industrial Production Methods
Industrial production of this compound (hydrochloride) often involves large-scale synthesis using BMK as a precursor. This method is more amenable to scaling up and is suitable for use in industrial-scale laboratories . The process typically involves catalytic reduction (reductive amination) of BMK with methylamine, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methamnetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, red phosphorus, lithium aluminum hydride, and mercury aluminum amalgam . The reactions typically occur under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Methamnetamine (hydrochloride) has several scientific research applications, including:
Mechanism of Action
Methamnetamine (hydrochloride) exerts its effects by entering the brain and triggering the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor (MAOI) . This leads to increased levels of these neurotransmitters in the brain, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Methamnetamine (hydrochloride) is similar to other compounds such as:
Methamphetamine: Both are stimulants and share similar mechanisms of action.
Amphetamine: Another stimulant with similar effects but different chemical structure.
Methylphenidate: Used in the treatment of ADHD, with a different mechanism of action.
Uniqueness
This compound (hydrochloride) is unique due to its triple monoamine releasing properties and its specific molecular structure, which makes it a valuable compound for research purposes .
Properties
CAS No. |
1178720-66-5 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H17N/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10-11,15H,9H2,1-2H3 |
InChI Key |
BWWWOLYZMKACSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


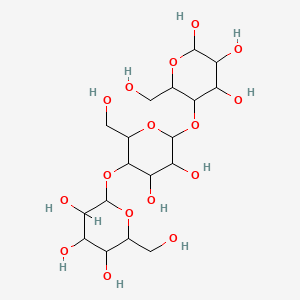
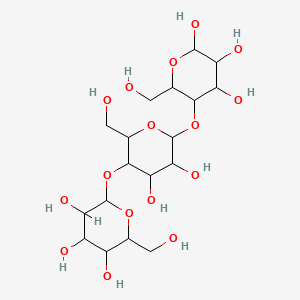
![4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid](/img/structure/B10769728.png)

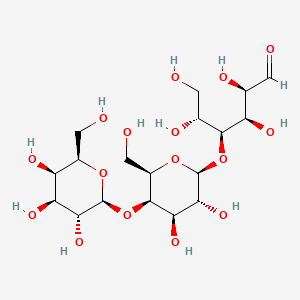
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,9S,10S,11R)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769750.png)
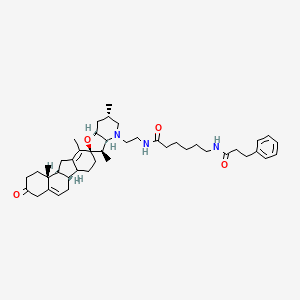
![(6S,9S,11S,12S,14S,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769767.png)
![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769772.png)
![(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10769776.png)
![3-[(2S,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769794.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769803.png)
